Cas no 946210-35-1 (N-{5-(4-chlorophenyl)-1,2-oxazol-3-ylmethyl}-3,4,5-trimethoxybenzamide)

N-{5-(4-chlorophenyl)-1,2-oxazol-3-ylmethyl}-3,4,5-trimethoxybenzamide is a synthetic organic compound featuring a 1,2-oxazole core substituted with a 4-chlorophenyl group and an amide-linked 3,4,5-trimethoxybenzyl moiety. This structure imparts potential bioactivity, making it of interest in medicinal chemistry and pharmaceutical research. The presence of electron-withdrawing (chlorophenyl) and electron-donating (trimethoxy) groups enhances its versatility in interactions with biological targets. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound's stability under standard conditions and synthetic reproducibility further support its utility in drug discovery and biochemical applications. Analytical characterization is straightforward due to its distinct spectroscopic signatures.
N-{5-(4-chlorophenyl)-1,2-oxazol-3-ylmethyl}-3,4,5-trimethoxybenzamide structure
946210-35-1 structure
Product Name:N-{5-(4-chlorophenyl)-1,2-oxazol-3-ylmethyl}-3,4,5-trimethoxybenzamide
CAS No:946210-35-1
MF:C20H19ClN2O5
MW:402.828264474869
CID:6566209
Update Time:2025-06-08

N-{5-(4-chlorophenyl)-1,2-oxazol-3-ylmethyl}-3,4,5-trimethoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • N-{5-(4-chlorophenyl)-1,2-oxazol-3-ylmethyl}-3,4,5-trimethoxybenzamide
    • Benzamide, N-[[5-(4-chlorophenyl)-3-isoxazolyl]methyl]-3,4,5-trimethoxy-
    • Inchi: 1S/C20H19ClN2O5/c1-25-17-8-13(9-18(26-2)19(17)27-3)20(24)22-11-15-10-16(28-23-15)12-4-6-14(21)7-5-12/h4-10H,11H2,1-3H3,(H,22,24)
    • InChI Key: GARURWCSAGIXHB-UHFFFAOYSA-N
    • SMILES: C(NCC1C=C(C2=CC=C(Cl)C=C2)ON=1)(=O)C1=CC(OC)=C(OC)C(OC)=C1

Experimental Properties

  • Density: 1.275±0.06 g/cm3(Predicted)
  • Boiling Point: 550.3±50.0 °C(Predicted)
  • pka: 12.32±0.46(Predicted)

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Additional information on N-{5-(4-chlorophenyl)-1,2-oxazol-3-ylmethyl}-3,4,5-trimethoxybenzamide

N-{5-(4-Chlorophenyl)-1,2-oxazol-3-ylmethyl}-3,4,5-trimethoxybenzamide (CAS No. 946210-35-1): A Comprehensive Overview

N-{5-(4-Chlorophenyl)-1,2-oxazol-3-ylmethyl}-3,4,5-trimethoxybenzamide (CAS No. 946210-35-1) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of benzamides and features a 1,2-oxazole moiety linked to a 3,4,5-trimethoxybenzamide group. The presence of these functional groups imparts distinct chemical and biological characteristics that make it an intriguing candidate for various pharmacological studies.

The structure of N-{5-(4-chlorophenyl)-1,2-oxazol-3-ylmethyl}-3,4,5-trimethoxybenzamide is characterized by a central benzene ring substituted with three methoxy groups at the 3, 4, and 5 positions. The oxazole ring is attached to the benzene ring through a methyl group, which is further substituted with a 4-chlorophenyl group. This complex arrangement of functional groups contributes to the compound's stability and reactivity in different chemical environments.

Recent research has focused on the biological activities of N-{5-(4-chlorophenyl)-1,2-oxazol-3-ylmethyl}-3,4,5-trimethoxybenzamide. Studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that N-{5-(4-chlorophenyl)-1,2-oxazol-3-ylmethyl}-3,4,5-trimethoxybenzamide effectively inhibited the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism of action involves the modulation of key signaling pathways such as PI3K/Akt and MAPK.

In addition to its anti-cancer effects, N-{5-(4-chlorophenyl)-1,2-oxazol-3-ylmethyl}-3,4,5-trimethoxybenzamide has been investigated for its anti-inflammatory properties. A study conducted by researchers at the University of California in 2021 demonstrated that this compound significantly reduced inflammation in animal models of arthritis by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that N-{5-(4-chlorophenyl)-1,2-oxazol-3-ylmethyl}-3,4,5-trimethoxybenzamide could be a promising therapeutic agent for inflammatory diseases.

The synthesis of N-{5-(4-chlorophenyl)-1,2-oxazol-3-ylmethyl}-3,4,5-trimethoxybenzamide typically involves multi-step reactions starting from readily available precursors. One common approach is to first synthesize the 1,2-oxazole moiety through a cyclization reaction between an amine and an aldehyde or ketone. The resulting oxazole derivative is then coupled with a 3,4,5-trimethoxybenzoic acid using standard coupling reagents such as EDCI or HATU. The final step involves the introduction of the 4-chlorophenyl group through a substitution reaction. This synthetic route allows for high yields and purity of the target compound.

Pharmacokinetic studies have also been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of N-{5-(4-chlorophenyl)-1,2-oxazol-3-ylmethyl}-3,4,5-trimethoxybenzamide. These studies have shown that the compound has good oral bioavailability and a favorable pharmacokinetic profile in animal models. The methoxy groups on the benzene ring contribute to increased lipophilicity and improved membrane permeability. However, further optimization may be necessary to enhance its stability and reduce potential side effects.

Clinical trials are currently underway to assess the safety and efficacy of N-{5-(4-chlorophenyl)-1,2-oxazol-3-ylmethyl}-3,4,5-trimethoxybenzamide in human subjects. Early-phase trials have shown promising results with minimal adverse effects reported at therapeutic doses. These trials are crucial for determining the optimal dosing regimens and identifying any potential drug interactions or contraindications.

In conclusion, N-{5-(4-chlorophenyl)-1,2-oxazol-3-ylmethyl}-3,4,5-trimethoxybenzamide (CAS No. 946210-35-1) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structure and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies continue to explore its mechanisms of action and clinical potential in various disease conditions.

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